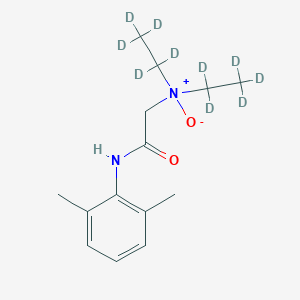
Formic acid 1-acetylbutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid 1-acetylbutyl ester is a chemical compound that has been widely used in scientific research. It is an ester of formic acid and 1-acetylbutanol, and is also known as butyl formate. This compound has a fruity odor and is commonly used as a flavoring agent in the food industry. However, its use in scientific research has been of great interest due to its unique properties.
Wirkmechanismus
The mechanism of action of formic acid 1-acetylbutyl ester is not fully understood. However, it is believed to act as a solvent and a flavoring agent in various applications.
Biochemische Und Physiologische Effekte
Formic acid 1-acetylbutyl ester has not been extensively studied for its biochemical and physiological effects. However, it is generally considered to be safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
Formic acid 1-acetylbutyl ester has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. It is also easy to handle and store. However, it has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of formic acid 1-acetylbutyl ester in scientific research. It has potential applications in the development of new flavoring agents and solvents. It may also have applications in the development of new fuel additives. Further research is needed to fully understand its potential uses and limitations.
Synthesemethoden
Formic acid 1-acetylbutyl ester can be synthesized by the reaction of formic acid and 1-acetylbutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid. The esterification reaction results in the formation of butyl formate and water.
Wissenschaftliche Forschungsanwendungen
Formic acid 1-acetylbutyl ester has been used in various scientific research applications. It is commonly used as a solvent in organic synthesis. It has also been used as a flavoring agent in the food industry. In addition, it has been used as an additive in gasoline to improve its performance.
Eigenschaften
CAS-Nummer |
151919-56-1 |
|---|---|
Produktname |
Formic acid 1-acetylbutyl ester |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-oxohexan-3-yl formate |
InChI |
InChI=1S/C7H12O3/c1-3-4-7(6(2)9)10-5-8/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
OKGFMPDJWVDETF-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C)OC=O |
Kanonische SMILES |
CCCC(C(=O)C)OC=O |
Synonyme |
2-Hexanone, 3-(formyloxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















